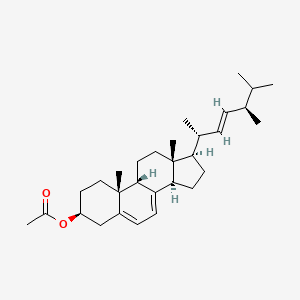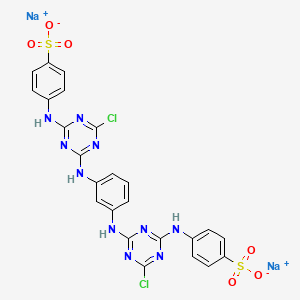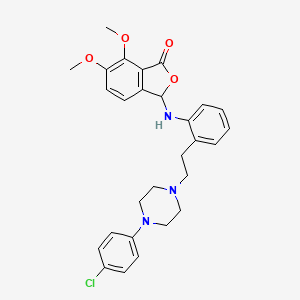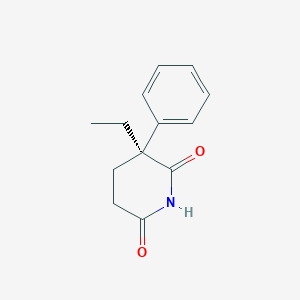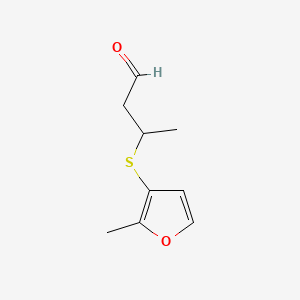
3-((2-Methyl-3-furyl)thio)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its unique structure, which includes a furan ring substituted with a methyl group and a thioether linkage to a butanal moiety. It is primarily recognized for its applications in the flavor and fragrance industry due to its potent aroma characteristics.
Preparation Methods
The synthesis of methyl thiofuryl butanal typically involves a two-step process :
Reaction of 2-methyl-3-furaldehyde with mercaptobutanol: This step results in the formation of 3-[(2-methyl-3-furyl)thio]butanol.
Oxidation under dehydration conditions: The intermediate 3-[(2-methyl-3-furyl)thio]butanol is then oxidized to yield 3-[(2-methyl-3-furyl)thio]butanal.
Industrial production methods often utilize catalytic processes to enhance yield and efficiency, ensuring the compound’s availability for commercial applications.
Chemical Reactions Analysis
Methyl thiofuryl butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thioether linkage allows for nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl thiofuryl butanal has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the development of flavor and fragrance compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is extensively used in the flavor and fragrance industry to impart specific aroma characteristics to various products.
Mechanism of Action
The mechanism of action of methyl thiofuryl butanal involves its interaction with molecular targets through its functional groups . The aldehyde group can form Schiff bases with amines, while the thioether linkage can participate in nucleophilic substitution reactions. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Methyl thiofuryl butanal can be compared with other branched-chain aldehydes such as 2-methyl propanal and 3-methyl butanal . These compounds share similar structural features but differ in their specific functional groups and substitution patterns. Methyl thiofuryl butanal is unique due to its thioether linkage and furan ring, which confer distinct chemical and sensory properties.
Similar Compounds
- 2-methyl propanal
- 3-methyl butanal
- 2-methyl-3-furaldehyde
These compounds are also important in the flavor and fragrance industry, but methyl thiofuryl butanal stands out due to its unique structure and resultant properties.
Properties
CAS No. |
915971-43-6 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(2-methylfuran-3-yl)sulfanylbutanal |
InChI |
InChI=1S/C9H12O2S/c1-7(3-5-10)12-9-4-6-11-8(9)2/h4-7H,3H2,1-2H3 |
InChI Key |
KOVPWECWUZGDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)SC(C)CC=O |
density |
1.101-1.121 |
physical_description |
Yellow to light orange liquid; Meaty roasted aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


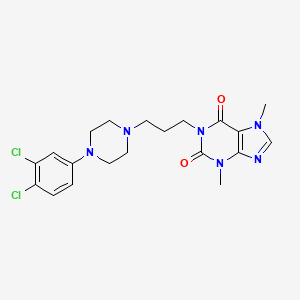
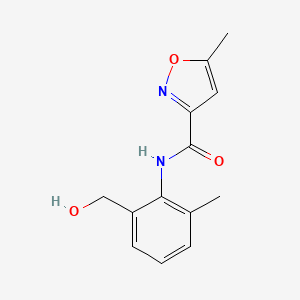
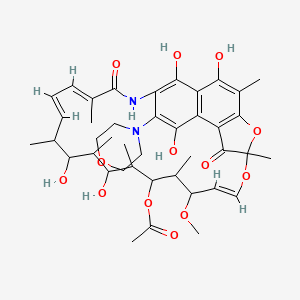

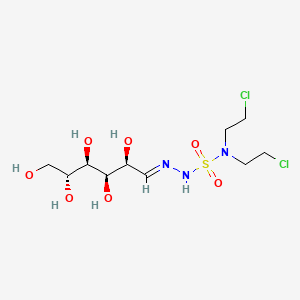
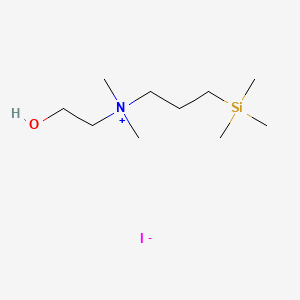
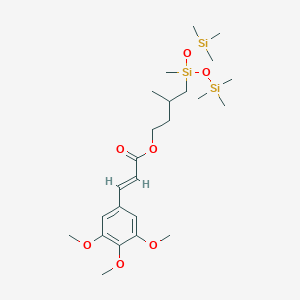
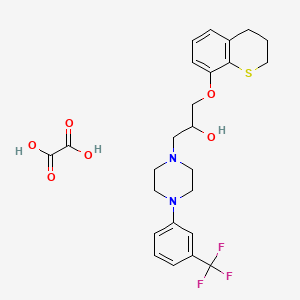

![2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B12769822.png)
